Allyl Thiopropionate: Structural Architecture, Physicochemical Profiling, and Bio-Synthetic Applications
Allyl Thiopropionate: Structural Architecture, Physicochemical Profiling, and Bio-Synthetic Applications
Executive Summary
Allyl thiopropionate (S-2-Propenyl propanethioate; CAS 41820-22-8) is a specialized organosulfur compound belonging to the thioester class.[1][2][3][4][5] Characterized by a potent alliaceous (garlic/onion-like) organoleptic profile, it serves as a critical high-impact flavoring agent in the food industry (FEMA 3329). Beyond its sensory applications, its chemical structure—featuring a reactive thioester linkage and an allylic moiety—renders it a valuable intermediate in organic synthesis and a subject of interest in metabolic pharmacology. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.
Chemical Identity & Structural Analysis[2][4][6][7]
Allyl thiopropionate is chemically defined as the S-ester of propanoic acid and allyl mercaptan (2-propene-1-thiol). Unlike oxygen esters, the presence of the sulfur atom in the carbonyl linkage (
Nomenclature & Identifiers[2][3][5][7]
-
IUPAC Name: S-prop-2-enyl propanethioate
-
Common Synonyms: Allyl thiopropionate, Thioacrylic propionate, 1-(prop-2-en-1-ylsulfanyl)propan-1-one[6]
-
Molecular Formula:
[2][5][7][8] -
SMILES: CCC(=O)SCC=C
Structural Visualization
The molecule consists of a propionyl group (
Physicochemical Properties[2][3][5][7][9][11][12][13]
The physical behavior of allyl thiopropionate is dominated by its lipophilicity and the volatility associated with low molecular weight organosulfur compounds.
| Property | Value / Range | Context |
| Molecular Weight | 130.21 g/mol | Monoisotopic mass: 130.045 |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 150.0 – 151.4 °C | @ 760 mmHg |
| Density | 0.898 – 0.965 g/mL | @ 25 °C (Source dependent) |
| Refractive Index | 1.475 – 1.485 | @ 20 °C ( |
| Flash Point | 48 °C (119 °F) | Closed Cup (Flammable) |
| Solubility (Water) | ~1.5 – 4.2 g/L | Poorly soluble (Hydrophobic) |
| Solubility (Solvent) | Soluble | Ethanol, Propylene Glycol, Oils |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Indicates lipophilic character |
| Odor Threshold | Low (ppb range) | Pungent, Garlic, Onion, Sulfurous |
Data Interpretation: The relatively low boiling point and high vapor pressure contribute to its intense odor impact. The refractive index and density values are consistent with aliphatic thioesters. The LogP indicates it will readily cross cell membranes, relevant for both bioavailability and interaction with olfactory receptors.
Synthesis & Production Methodologies
The synthesis of allyl thiopropionate requires the formation of a carbon-sulfur bond adjacent to a carbonyl group. The most robust laboratory and industrial method involves Nucleophilic Acyl Substitution .
Method A: Acyl Chloride Thiolysis (Primary Protocol)
This method offers high yields and precise control. It involves the reaction of propionyl chloride with allyl mercaptan in the presence of a base (to scavenge HCl).
Reaction Scheme:
Experimental Protocol
-
Reagents: Propionyl chloride (1.0 eq), Allyl mercaptan (1.05 eq), Pyridine or Triethylamine (1.1 eq), Dichloromethane (DCM) (Solvent).
-
Setup: 3-neck round bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.
-
Procedure:
-
Dissolve Allyl mercaptan and Pyridine in dry DCM under
atmosphere. -
Cool the solution to 0°C using an ice bath.
-
Add Propionyl chloride dropwise over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
-
Workup:
-
Quench with ice water.
-
Wash organic layer with 1M HCl (to remove excess pyridine), then saturated
, then Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (vacuum distillation) is required to obtain high-purity fragrance-grade material.
[2][3][6][9][13][14]
Reactivity & Stability
Hydrolysis
Thioesters are thermodynamically less stable than oxygen esters but kinetically stable in the absence of catalysts.
-
Acidic/Basic Conditions: Rapidly hydrolyzes to Propionic acid and Allyl mercaptan.
-
Implication: Formulations containing water must be pH buffered (ideally pH 5-6) to prevent "off-note" formation (release of free mercaptan).
Oxidation
The sulfur atom is susceptible to oxidation.
-
Reagents: Peroxides, peracids.
-
Products: Can form sulfoxides or sulfones, though the thioester linkage itself may cleave under harsh oxidative conditions.
Polymerization
The terminal alkene (allyl group) presents a risk of polymerization if exposed to radical initiators or intense UV light, although the thioester group exerts some steric and electronic influence. Storage with antioxidants (e.g., BHT) is recommended for bulk quantities.
Biological Activity & Applications[7][12][13][15][16]
Flavor Chemistry
Allyl thiopropionate is a "character impact compound."
-
Profile: High-intensity garlic, onion, and roasted meat notes.
-
Mechanism: It activates TRPA1 and potentially TRPV1 channels, which are responsible for the chemesthetic "pungency" associated with alliums.
-
Usage: Used in soups, meat sauces, and artificial garlic flavorings where stability greater than natural garlic oil (allicin) is required.
Metabolic Fate
Upon ingestion, thioesters undergo enzymatic hydrolysis.
-
Carboxylesterases: Cleave the thioester bond.
-
Propionic Acid: Enters the Krebs cycle (via Succinyl-CoA).
-
Allyl Mercaptan: Undergoes S-methylation (forming Allyl methyl sulfide) or oxidation. Allyl methyl sulfide is the compound responsible for "garlic breath."
[2][17]
Safety & Toxicology (GHS Standards)
Signal Word: WARNING
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. The odor is pervasive and difficult to remove from surfaces/clothing.
-
PPE: Nitrile gloves (double gloving recommended due to sulfur permeation), chemical splash goggles.
-
Spill Management: Do not wash down drains. Absorb with inert material (vermiculite). Treat area with dilute bleach (sodium hypochlorite) to oxidize the sulfur compounds and neutralize odor.
References
-
National Institute of Standards and Technology (NIST). (2025). Allyl thiopropionate: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[7] [Link]
-
The Good Scents Company. (2024). Allyl thiopropionate: Organoleptic Properties and Safety Data. [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[3] Safety Evaluation of Certain Food Additives: Allyl Thiopropionate (No. 490). WHO Food Additives Series. [Link]
-
PubChem. (2025).[3] S-Allyl propanethioate (CID 61995). National Center for Biotechnology Information. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (2023). GRAS Flavoring Substances List (FEMA 3329). [Link]
Sources
- 1. kemcal.com [kemcal.com]
- 2. echemi.com [echemi.com]
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- 4. ALLYL THIOPROPIONATE CAS#: 41820-22-8 [m.chemicalbook.com]
- 5. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]
- 6. Showing Compound S-2-Propenyl propanethioate (FDB016568) - FooDB [foodb.ca]
- 7. Allyl thiopropionate [webbook.nist.gov]
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- 10. ALLYL THIOPROPIONATE | 41820-22-8 [chemicalbook.com]
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